molecular formula C19H15N5O2S B3408301 benzyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate CAS No. 868970-39-2

benzyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate

Cat. No.: B3408301
CAS No.: 868970-39-2
M. Wt: 377.4 g/mol
InChI Key: ZDSPIOLCMISCCN-UHFFFAOYSA-N
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Description

Benzyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a heterocyclic compound featuring a triazolopyridazine core substituted with a pyridin-4-yl group at position 3 and a benzyl ester-linked sulfanylacetate moiety at position 4. This structure combines aromatic, electron-rich pyridine and triazole systems with a sulfur-containing linker, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science.

Properties

IUPAC Name

benzyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18(26-12-14-4-2-1-3-5-14)13-27-17-7-6-16-21-22-19(24(16)23-17)15-8-10-20-11-9-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSPIOLCMISCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the core heterocyclic structure. One common method involves the cyclization of hydrazinopyridines with appropriate reagents to form the triazolopyridazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Mechanism of Action

The mechanism of action of benzyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The triazole and pyridazine rings play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s key distinguishing features include:

  • Triazolopyridazine Core: Shared with analogs like (E)-2-(benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b), which has a carboxylic acid substituent instead of the benzyl ester-sulfanyl group .
  • Pyridinyl Substituent : The pyridin-4-yl group at position 3 differentiates it from ethyl-substituted triazolopyridazines (e.g., N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide in ), which may alter solubility and steric interactions .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Differences
Target Compound 3-(Pyridin-4-yl), 6-(benzyl sulfanylacetate) Not explicitly provided Estimated ~380-400* Not reported Benzyl ester, sulfanyl linker
(E)-4b 3,5-Dimethylpyrazole, 6-(triazolopyridazin-6-yl), propenoic acid C₁₉H₁₇N₅O₃ 369.38 253–255 Carboxylic acid substituent
2-({3-Ethyl...}sulfonyl)acetic acid 3-Ethyl, 6-(sulfonylacetic acid) C₉H₁₀N₄O₄S 294.27 Not reported Sulfonyl linker, ethyl group
I-6373 4-(3-Methylisoxazol-5-yl)phenethylthio, ethyl benzoate C₂₁H₂₂N₂O₃S 382.48 Not reported Isoxazole substituent, thioether linker

*Estimated based on structural similarity to C₇H₇N₅O₂ (193.25 g/mol in ) with added benzyl sulfanylacetate moiety.

Electronic and Reactivity Profiles

  • Sulfanyl vs. This could influence metabolic stability or binding interactions .
  • Pyridinyl vs.

Research Implications and Gaps

  • Bioactivity Potential: Structural similarities to kinase inhibitors (e.g., triazolopyridazines targeting ATP-binding pockets) warrant exploration .
  • Optimization Opportunities : Replacing the sulfanyl linker with sulfonyl (as in ) or modifying the pyridinyl group (e.g., methylation as in ) could tune physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
benzyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate

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